molecular formula C9H10Cl3N3O B11732090 C9H10Cl3N3O

C9H10Cl3N3O

Cat. No.: B11732090
M. Wt: 282.5 g/mol
InChI Key: OTXUDNNGZVPRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmacological Mechanisms of Action in Prefrontal Cortical Modulation

α2A-Adrenergic Receptor Selectivity and Signaling Pathways

Guanfacine’s therapeutic effects arise from its high affinity for α2A-adrenergic receptors (α2ARs), which are densely expressed in PFC pyramidal neurons. Unlike non-selective α2 agonists, guanfacine exhibits 60-fold greater selectivity for α2A over α2B subtypes. This specificity is critical because α2AAR activation enhances working memory and attentional control by modulating intracellular cAMP-PKA signaling.

Binding of guanfacine to α2AARs inhibits adenylate cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. This cascade suppresses the opening of hyperpolarization-activated cyclic nucleotide-gated (HCN) potassium channels, which are colocalized with α2AARs on dendritic spines of PFC neurons. By blocking HCN channel-mediated potassium efflux, guanfacine strengthens synaptic connectivity and increases the signal-to-noise ratio of pyramidal cell firing. Electrophysiological studies in primates demonstrate that α2AAR stimulation amplifies delay-related firing in dorsolateral PFC (dlPFC) neurons, a hallmark of working memory maintenance.

cAMP-PKA-K⁺ Channel Modulation in Synaptic Efficacy

The cAMP-PKA-K⁺ pathway is a linchpin of guanfacine’s synaptic effects. Under stress or noradrenergic surge, elevated cAMP primes HCN channels, dispersing neuronal firing and weakening PFC network coherence. Guanfacine counteracts this by:

  • Reducing cAMP Levels : α2AAR agonism decreases cAMP production by 40–60% in PFC slices, as measured via FRET-based biosensors.
  • Inhibiting HCN Channels : PKA-dependent phosphorylation opens HCN channels, but guanfacine’s suppression of cAMP keeps these channels closed, enhancing synaptic potentials.
  • Strengthening NMDA Receptor Function : By stabilizing dendritic spines, guanfacine increases NMDA receptor-mediated currents, facilitating long-term potentiation (LTP).

In vivo microdialysis in primate dlPFC reveals that guanfacine increases extracellular dopamine and norepinephrine levels by 30–50%, further augmenting cognitive flexibility.

Primate-Specific Enhancements in Prefrontal Network Connectivity

Guanfacine’s pro-cognitive effects exhibit species-specific nuances. In nonhuman primates, systemic administration improves attentional set-shifting accuracy by 25–35% and reduces perseverative errors by 40%. Neural recordings in the anterior cingulate cortex (ACC) and striatum show enhanced prediction error signaling, with a 2.5-fold increase in phasic responses to unexpected outcomes.

Table 1: Neurophysiological Effects of Guanfacine in Primate PFC
Parameter Baseline Guanfacine Change (%)
Attentional errors 45 ± 8 29 ± 6 -35.6
Prediction error SNR 1.2 ± 0.3 3.0 ± 0.5 +150
HCN channel open probability 0.65 ± 0.12 0.22 ± 0.08 -66.2
NMDA current amplitude (pA) 120 ± 20 180 ± 25 +50

Data derived from . SNR: Signal-to-noise ratio.

Notably, guanfacine preferentially modulates fast-spiking interneurons in the ACC, increasing their firing rate coherence by 20–30% and sharpening gamma oscillations (30–80 Hz). This interneuron-mediated mechanism enhances inhibitory control over pyramidal cell ensembles, refining top-down attentional processes.

Properties

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)ethanimidoyl]urea;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H

InChI Key

OTXUDNNGZVPRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=N)NC(=O)N)Cl)Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Guanfacine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives , while reduction may yield amino derivatives .

Scientific Research Applications

Guanfacine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Guanfacine hydrochloride exerts its effects by selectively stimulating central alpha-2 adrenergic receptors. This leads to the inhibition of sympathetic vasomotor centers, resulting in reduced peripheral sympathetic nerve impulses to the heart and blood vessels. Consequently, there is a decrease in peripheral vascular resistance and heart rate .

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 213–217°C .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) (≥14.1 mg/mL) and ethanol (≥17.17 mg/mL with heating) .
  • pKa : 7.31 .

Pharmacological Mechanism
Guanfacine selectively activates α₂A-adrenergic receptors in the prefrontal cortex, reducing sympathetic outflow and modulating attention and impulse control. This mechanism underpins its dual use in hypertension and attention-deficit/hyperactivity disorder (ADHD) .

Comparison with Similar Compounds: Guanfacine vs. Clonidine

Clonidine Hydrochloride, a structurally related α₂-adrenergic agonist, serves as the primary comparator due to shared therapeutic indications but distinct pharmacological profiles.

Structural and Mechanistic Differences

Property Guanfacine Hydrochloride Clonidine Hydrochloride
Molecular Formula C₉H₁₀Cl₃N₃O C₉H₉Cl₂N₃ (inferred)
Receptor Selectivity Selective α₂A agonist Non-selective α₂A/B/C agonist
Binding Affinity (Kd) 31 nM (α₂A) Broader α₂ receptor affinity

Pharmacokinetic and Clinical Comparisons

Parameter Guanfacine Clonidine
Dose (Hypertension) 1–3 mg/day 0.1–0.3 mg/day
CNS Sedation Lower incidence Higher incidence
Half-Life ~17 hours (extended-release) 12–16 hours (shorter duration)
FDA Indications ADHD, Hypertension Hypertension (ADHD off-label)

Research Findings and Data Tables

Solubility and Stability

Solvent Solubility (mg/mL) Conditions
DMSO ≥14.1 Room temperature
Ethanol ≥17.17 With heating and ultrasonic

Q & A

Q. How to design mixed-methods studies exploring this compound’s real-world efficacy vs. clinical trial data?

  • Methodological Answer : Triangulate RCT outcomes with qualitative patient interviews (thematic analysis) and EHR data mining. Use convergent parallel design to merge quantitative (e.g., ADHD-RS scores) and qualitative findings into a meta-inference framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.